molecular formula C22H15N3O4 B3456071 4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE

4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B3456071
M. Wt: 385.4 g/mol
InChI Key: NBGHVNMJIUCDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 4-nitrobiphenyl-4-amine with a suitable aldehyde, followed by cyclization to form the oxazole ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobiphenyl: A simpler compound with similar structural features.

    2-Phenyl-1,3-oxazole: Another oxazole derivative with different biological activities.

    4-Aminobiphenyl: A related compound with an amino group instead of a nitro group.

Uniqueness

4-{[(4’-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[[4-(4-nitrophenyl)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22-20(24-21(29-22)17-4-2-1-3-5-17)14-23-18-10-6-15(7-11-18)16-8-12-19(13-9-16)25(27)28/h1-14,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGHVNMJIUCDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Reactant of Route 2
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Reactant of Route 3
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Reactant of Route 4
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Reactant of Route 5
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Reactant of Route 6
4-{[(4'-NITROBIPHENYL-4-YL)AMINO]METHYLENE}-2-PHENYL-1,3-OXAZOL-5(4H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.